2,6-Dimethylpiperazine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dimethylpiperazine dihydrochloride involves various methods. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Scientific Research Applications
Molecular Structure and Properties
- Molecular Structure and Hydrogen Bonding : N,N'-Dimethylpiperazine betaines synthesized using 2,6-dimethylpiperazine show unique hydrogen bonding and molecular structures, contributing to their distinct spectroscopic properties and basicity (Dega-Szafran et al., 2002).
Synthesis Processes
- Selective Synthesis : 2,6-Dimethylpiperazine can be selectively synthesized using a Cu-Cr-Fe/γ-Al2O3 catalyst, demonstrating a potential method for the industrial production of this compound (Bai et al., 2004).
Chemical Analysis and Discrimination
- Isomer Discrimination : The study of 1H NMR spectral data of 2,6-dimethylpiperazine provides insights into the discrimination of its geometrical isomers, which is crucial for chemical analysis and quality control (Tsutsui et al., 1980).
Crystallography and Molecular Structure
- Crystal and Molecular Structure Studies : X-ray diffraction studies reveal the crystal structure and molecular conformation of 2,6-dimethylpiperazine, contributing to the understanding of its physical properties and potential applications (Okamoto et al., 1982).
Chemical Interaction and Applications
- Interaction with Other Compounds : Research on complexes of 2,6-dimethylpiperazine with other compounds, such as copper(II) acetate, offers insights into its chemical reactivity and potential applications in catalysis or materials science (Manhas et al., 1992).
Synthesis and Application in Organic Chemistry
- Organic Synthesis : The role of 2,6-dimethylpiperazine in facilitating certain organic synthesis reactions, like the production of arylpiperazines, highlights its significance in synthetic chemistry (Zhao et al., 1996).
Crystallography and Molecular Interaction
- Hydrogen Bonding and Crystal Structure : Studies on the hydrogen-bonded structures involving 2,6-dimethylpiperazine elucidate the compound's ability to form stable molecular arrangements, which is important for understanding its behavior in various environments (Sun, 2012).
Safety and Hazards
properties
IUPAC Name |
2,6-dimethylpiperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYHYMXNYOPAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623503 | |
Record name | 2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98618-52-1 | |
Record name | 2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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